molecular formula C9H13ClFN B591835 (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1168139-41-0

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

Cat. No. B591835
M. Wt: 189.658
InChI Key: ODZRCWFYKMOLKD-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-(1-(3-Fluorophenyl)propan-1-amine hydrochloride, also known as 3-FPH, is an ampakine compound that acts as a positive allosteric modulator of glutamate receptors. It is a synthetic molecule that is a derivative of the amphetamine class of drugs, and it has been studied for its potential applications in scientific research. 3-FPH has been found to have a range of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of glutamate receptor activation.

Scientific Research Applications

Applications in Analytical Chemistry and Biochemistry

  • The reaction of ninhydrin with primary amino groups forms a purple dye, Ruhemann's purple, which is extensively used in the analysis of amino acids, peptides, and proteins across various scientific disciplines, including agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences (Friedman, 2004).

Environmental and Water Treatment

  • Amine-containing sorbents have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrating the potential of amine-functionalized materials in water treatment technologies (Ateia et al., 2019).

Medical Imaging and Drug Development

  • Fluorophores, including those with amine groups, are pivotal in molecular imaging for cancer diagnosis, employing relatively inexpensive and portable equipment for real-time detection. Despite the toxicity of some fluorophores, their application in lower doses for imaging probes is considered safe (Alford et al., 2009).

Novel Materials and Surface Chemistry

  • Hydrophilic interaction chromatography (HILIC) utilizes amine and other polar stationary phases for the separation of peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds, highlighting the importance of amine functionalities in chromatographic separation techniques (Jandera, 2011).

Biomedical Applications

  • The conjugation of catechol to chitosan, which increases its solubility and mimics the adhesive proteins of mussels, demonstrates the utility of amine-catechol conjugation in developing wet-resistant biomedical adhesives with excellent hemostatic and tissue adhesion properties (Ryu et al., 2015).

properties

IUPAC Name

(1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRCWFYKMOLKD-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704161
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

CAS RN

1168139-41-0
Record name Benzenemethanamine, α-ethyl-3-fluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168139-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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